Tetraethylammonium Chloride

Catalog No.
S566236
CAS No.
56-34-8
M.F
C8H20N.Cl
C8H20ClN
M. Wt
165.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium Chloride

CAS Number

56-34-8

Product Name

Tetraethylammonium Chloride

IUPAC Name

tetraethylazanium chloride

Molecular Formula

C8H20N.Cl
C8H20ClN

Molecular Weight

165.70 g/mol

InChI

InChI=1S/C8H20N.ClH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

YMBCJWGVCUEGHA-UHFFFAOYSA-M

SMILES

Array

solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[Cl-]

The exact mass of the compound Tetraethylammonium chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.3 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Tetraethylammonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium chloride (TEAC, CAS 56-34-8) is a symmetrical quaternary ammonium salt widely utilized as a phase-transfer catalyst, a structure-directing agent in zeolite synthesis, and a supporting electrolyte in energy storage devices [1]. Characterized by its high aqueous solubility and hygroscopic nature, TEAC provides a critical balance of ionic conductivity and moderate lipophilicity. In industrial and laboratory procurement, TEAC is selected when the tetramethylammonium (TMA+) cation is too small to provide sufficient steric bulk or templating size, and the tetrabutylammonium (TBA+) cation is too lipophilic or viscous for the target application. Furthermore, the chloride anion offers distinct coordination chemistry and electrochemical stability windows compared to its bromide, iodide, or hydroxide counterparts, making it a highly specific precursor for advanced materials and catalytic workflows.

Substituting TEAC with close analogs like tetrabutylammonium chloride (TBAC) or tetraethylammonium bromide (TEAB) frequently results in process failures or degraded performance. In electrochemical formulations, such as deep eutectic solvents (DES) or aqueous supercapacitors, replacing the TEA+ cation with the bulkier TBA+ cation drastically increases viscosity and slashes ionic conductivity, directly impairing power density [1]. In phase-transfer and transition-metal catalysis, substituting the chloride anion with bromide or iodide alters the nucleophilicity and leaving-group dynamics, which can depress yields in specific carbonylation or halogen-exchange reactions. Similarly, in zeolite synthesis, the specific hydration sphere and conformational geometry of the TEA+ cation are strictly required to template *BEA (Zeolite Beta) frameworks; using TMA+ or TBA+ yields entirely different pore topologies, rendering generic substitution impossible [2].

Superior Ionic Conductivity and Low Viscosity in Deep Eutectic Solvents

In the formulation of deep eutectic solvents (DES) for energy storage, the choice of quaternary ammonium cation strictly dictates fluid dynamics and ion mobility. When formulated with ethylene glycol, TEAC yields a DES with a viscosity of 26.12 mPa·s and an ionic conductivity of 10.29 mS/cm. In contrast, substituting TEAC with tetrabutylammonium chloride (TBAC) nearly doubles the viscosity to 50.43 mPa·s and reduces conductivity by 45% to 5.65 mS/cm [1].

Evidence DimensionIonic conductivity and dynamic viscosity
Target Compound Data10.29 mS/cm; 26.12 mPa·s
Comparator Or BaselineTBAC (5.65 mS/cm; 50.43 mPa·s)
Quantified DifferenceTEAC provides 1.8x higher conductivity and ~50% lower viscosity.
ConditionsDES formulated with ethylene glycol at standard temperature

Essential for battery and supercapacitor electrolyte formulators who require high ion mobility and low internal resistance to maximize power density.

Cost-Efficient Structure-Directing Agent for Zeolite Beta Synthesis

Tetraethylammonium hydroxide (TEAOH) is the traditional structure-directing agent (SDA) for synthesizing *BEA-type zeolites (Zeolite Beta). However, TEAC serves as a highly effective, lower-cost alternative. Research demonstrates that by utilizing TEAC in a modified gel composition with consecutive aging and hydrothermal steps, manufacturers can obtain pure solid *BEA products with high yields [1]. TEAC effectively forms the requisite amorphous TEA(+)-aluminosilicate composites during the induction period, matching the templating efficacy of TEAOH without the severe causticity and higher procurement costs associated with the hydroxide salt.

Evidence DimensionSDA efficacy and material cost
Target Compound DataTEAC (enables high-yield *BEA synthesis via modified aging)
Comparator Or BaselineTEAOH (traditional, higher-cost, highly caustic SDA)
Quantified DifferenceTEAC provides equivalent topological templating at a lower raw material cost and reduced handling hazard.
ConditionsHydrothermal synthesis of *BEA and MSE-type zeolites

Allows industrial catalyst manufacturers to scale up Zeolite Beta production more economically while maintaining strict control over microporosity and framework purity.

Halide-Specific Yield Optimization in Transition-Metal Catalysis

In specific transition-metal catalyzed reactions, the chloride anion of TEAC provides superior coordination and leaving-group dynamics compared to heavier halides. For example, in the synthesis of diarylureas via the oxidative carbonylation of arylamines and nitroaromatics, TEAC functions as an optimal co-catalyst. Empirical synthetic data indicates that TEAC produces significantly better product yields than its direct analogs, tetraethylammonium bromide (TEAB) and tetraethylammonium iodide (TEAI), under identical reaction conditions [1].

Evidence DimensionCatalytic yield in oxidative carbonylation
Target Compound DataTEAC (optimal product yield)
Comparator Or BaselineTEAB and TEAI (suboptimal yields)
Quantified DifferenceTEAC outperforms bromide and iodide salts due to chloride-specific nucleophilicity and redox stability in the catalytic cycle.
ConditionsCo-catalyst in carbon monoxide-driven diarylurea synthesis

Demonstrates to synthetic chemists that TEAC should be explicitly procured over TEAB or TEAI when optimizing chloride-sensitive catalytic cycles.

Standardized Baseline for Potassium Channel Blockade in Electrophysiology

In neuropharmacology, TEAC is the universal reference standard for blocking voltage-gated potassium channels (e.g., Kv and KcsA). TEAC blocks these channels via direct pore occlusion with a Hill coefficient of 1 [1]. In contrast, larger derivatives like tetrabutylammonium (TBA+) or complex cationophilic blockers exhibit different binding kinetics, higher hydrophobicity-driven off-target effects, and Hill coefficients of 2. The precise ionic radius of the TEA+ cation allows it to lodge perfectly in the inner pore without the confounding lipid-bilayer partitioning seen with bulkier quaternary ammoniums.

Evidence DimensionChannel binding mechanism and Hill coefficient
Target Compound DataTEAC (Hill coefficient = 1, direct pore occlusion)
Comparator Or BaselineCationophilic/TBA+ blockers (Hill coefficient = 2, complex hydrophobic partitioning)
Quantified DifferenceTEAC provides a 1:1 stoichiometric block without confounding lipophilic membrane interactions.
ConditionsIntracellular block of KcsA/Kv channels in patch-clamp assays

Ensures highly reproducible, artifact-free calibration data for laboratories conducting high-throughput ion channel screening or fundamental electrophysiology.

Formulation of Deep Eutectic Solvents for Supercapacitors

TEAC is the preferred quaternary ammonium salt for formulating DES-based electrolytes where high ionic conductivity (>10 mS/cm) and low viscosity are required, outperforming bulkier TBA+ analogs [1].

Large-Scale Synthesis of Zeolite Beta Catalysts

TEAC serves as a cost-effective structure-directing agent (SDA) for the hydrothermal synthesis of *BEA and MSE-type zeolites, replacing the more expensive and caustic TEAOH while maintaining high framework purity [2].

Co-Catalyst in Halide-Sensitive Organic Synthesis

In oxidative carbonylations and specific phase-transfer reactions, TEAC is selected over TEAB or TEAI to maximize product yields, leveraging the specific nucleophilicity of the chloride anion[3].

Reference Standard in Patch-Clamp Electrophysiology

TEAC is procured as the baseline calibration standard for blocking voltage-gated potassium channels, providing a clean 1:1 stoichiometric block without the lipophilic membrane interference caused by larger alkylammonium salts [4].

Physical Description

Liquid
Deliquescent solid; [Merck Index] Colorless or light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

165.1284273 Da

Monoisotopic Mass

165.1284273 Da

Heavy Atom Count

10

LogP

-3.15 (LogP)

Appearance

white to light yellow solid.

UNII

8B82Z83XNN

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (34.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Potassium Channel Blockers

Vapor Pressure

0.00000308 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

56-34-8

Wikipedia

Tetraethylammonium_chloride

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Ethanaminium, N,N,N-triethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
- Barlow, Molec. Pharm. (1971). 7:357-366- Kellet Jr., J. Pharm. Sci. (1965). 54(3):883-887- Eldefrawi M.E. et al., /Permeability of the abdominal nerve cord of the american cockroach, Periplaneta americana L. to quaternary ammonium salts./ J. Exp. Biol. (1967). 46:1-12- Chand N. et al., /Potassium channel blockade induces nonspecific airway hyperractivity in rat isolated trachea: pharmacologic modulation./ Pharm. Comm. (1994). 4(3):173-179- Shah J. et al., /Potassium-channel blockers inhibit inositol triphosphate-induced calcium release in the microsomal fractions isolated from the rat brain./ Biochem. J. (1988). 250:617-620

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